Fmoc-Phe(4-CF3)-OH, also known as Fmoc-4-(trifluoromethyl)-L-phenylalanine, is a building block used in peptide synthesis. It is a derivative of the amino acid L-phenylalanine with a trifluoromethyl group (-CF3) attached to the fourth carbon atom of the phenyl ring and a Fmoc (fluorenylmethoxycarbonyl) protecting group attached to the amino group. The Fmoc group allows for the selective deprotection and coupling of amino acids during peptide chain assembly using solid-phase peptide synthesis (SPPS) techniques [].
The trifluoromethyl group in Fmoc-Phe(4-CF3)-OH can introduce several desired properties to the resulting peptide, such as:
Fmoc-Phe(4-CF3)-OH is being explored in medicinal chemistry for the development of novel therapeutic agents. The introduction of the trifluoromethyl group can potentially improve the drug-likeness properties of peptides, such as their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile []. This can lead to the development of more effective and longer-lasting drugs.
Fmoc-Phe(4-CF3)-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-4-trifluoromethylphenylalanine, is an amino acid derivative characterized by the presence of a trifluoromethyl group at the para position of the phenyl ring. Its chemical formula is C25H20F3NO4, and it has a molecular weight of 455.43 g/mol. This compound is primarily utilized in peptide synthesis, particularly in solid-phase peptide synthesis, due to its protective Fmoc (9-fluorenylmethyloxycarbonyl) group that allows for selective deprotection under mild conditions .
Fmoc-Phe(4-CF3)-OH itself doesn't have a known mechanism of action as it's a building block for peptides. The mechanism of action of the resulting peptides depends on their specific amino acid sequence and function.
No specific data on the toxicity of Fmoc-Phe(4-CF3)-OH is readily available. However, it is recommended to handle all organic compounds with care following general laboratory safety protocols [].
Fmoc-Phe(4-CF3)-OH may cause skin, eye, and respiratory irritation [].
It is advisable to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling this compound [].
While specific biological activities of Fmoc-Phe(4-CF3)-OH are not extensively documented, compounds containing trifluoromethyl groups are known to exhibit unique biochemical properties. These properties can influence protein structure and function when incorporated into peptides. The presence of fluorine atoms often enhances metabolic stability and can affect binding affinity to biological targets .
The synthesis of Fmoc-Phe(4-CF3)-OH typically involves the following steps:
Fmoc-Phe(4-CF3)-OH is primarily used in:
Several compounds share structural similarities with Fmoc-Phe(4-CF3)-OH, allowing for comparisons regarding their unique features:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Fmoc-Phe(4-Cl)-OH | Chlorine substituent at para position | Less hydrophobic than trifluoromethyl |
Fmoc-Phe(3-CF3)-OH | Trifluoromethyl at meta position | Different steric effects and reactivity |
Fmoc-Phe-OH | No substituents on phenyl ring | Standard phenylalanine without modifications |
Fmoc-Phe(2-NO2)-OH | Nitro group at ortho position | Introduces electron-withdrawing effects |
Fmoc-Phe(4-CF3)-OH stands out due to its trifluoromethyl group's strong electronegative nature, enhancing its utility in various
Irritant